molecular formula C19H14N4O2S B2774566 (Z)-2-cyano-N-methyl-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide CAS No. 846581-22-4

(Z)-2-cyano-N-methyl-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide

Cat. No. B2774566
CAS RN: 846581-22-4
M. Wt: 362.41
InChI Key: GYGSTJLZYJOLQE-SRDSUALGSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine derivatives, such as “(Z)-2-cyano-N-methyl-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide”, has been a topic of interest in interdisciplinary research . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, 2- (4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared by the reaction of 2-cyano- N -furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .


Molecular Structure Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

In the synthesis process, 2-Cyano- N -furan-2-ylmethyl-2- (4-oxo-3-phenylthiazolidin-2-ylidene)acetamide reacted with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in research aiming at the synthesis of new heterocyclic assemblies through cyclocondensation reactions, highlighting its role in creating novel chemical entities with potential therapeutic applications. For instance, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides demonstrates the compound's versatility in forming heterocyclic structures with significant yields (Obydennov et al., 2017).

Anticancer and Antifibrotic Activity

A key area of research involves evaluating the anticancer and antifibrotic activities of derivatives of this compound. The creation and testing of amino(imino)thiazolidinone derivatives have identified several candidates with significant antifibrotic activity, comparable to known drugs like Pirfenidone, without possessing anticancer effects. This selective activity suggests potential for therapeutic applications in treating fibrosis-related diseases (Kaminskyy et al., 2016).

Antimicrobial Properties

Further studies explore the antimicrobial potential of thiazolidinone derivatives, revealing a broad spectrum of activity against various bacterial and fungal pathogens. This research opens avenues for developing new antimicrobial agents that can address the rising challenge of antibiotic resistance (Darwish et al., 2014).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of methods of synthesis of 2-ylidenethiazolidin-4-one derivatives and the study of their biological activity is a relevant task today . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

(2Z)-2-cyano-N-methyl-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-21-17(24)15(12-20)19-23(14-5-3-2-4-6-14)18(25)16(26-19)11-13-7-9-22-10-8-13/h2-11H,1H3,(H,21,24)/b16-11+,19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGSTJLZYJOLQE-SRDSUALGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(=CC2=CC=NC=C2)S1)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)/C(=C\C2=CC=NC=C2)/S1)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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